
3-Isopropyl-2-methyl-oxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-2-methyl-oxaziridine is an organic compound featuring a three-membered heterocycle containing oxygen, nitrogen, and carbon atoms. This compound is part of the oxaziridine family, known for their strained ring structure and unique reactivity. The molecular formula of this compound is C5H11NO, and it has a molecular weight of 101.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-methyl-oxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyl compounds. One common method is the reaction of hydrogen peroxide with an azomethinic derivative or a mixture of a carbonyl compound and a primary amine in the presence of catalytic amounts of selenium or selenium compounds . This reaction can be carried out at moderate temperatures and yields the desired oxaziridine efficiently.
Industrial Production Methods
Industrial production of oxaziridines, including this compound, often involves similar synthetic routes but on a larger scale. The use of hydrogen peroxide and azomethinic derivatives or carbonyl compounds with primary amines remains the standard approach. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-2-methyl-oxaziridine undergoes various chemical reactions, primarily due to its strained ring structure and the presence of both oxygen and nitrogen atoms. The compound is known for its ability to participate in oxidation, amination, and cycloaddition reactions .
Common Reagents and Conditions
Oxidation: Oxaziridines can act as electrophilic oxygen-transfer agents. Common reagents include peracids and hydrogen peroxide.
Amination: The compound can transfer nitrogen atoms to nucleophiles. Reagents such as primary amines and imines are commonly used.
Cycloaddition: Oxaziridines can participate in [3+2] cycloadditions with heterocumulenes to form substituted five-membered heterocycles.
Major Products
The major products formed from these reactions include epoxides, hydroxylamines, and various heterocyclic compounds. The specific products depend on the reaction conditions and the nature of the nucleophiles involved .
Scientific Research Applications
3-Isopropyl-2-methyl-oxaziridine has several applications in scientific research:
Chemistry: It is used as a reagent for oxidation and amination reactions, facilitating the synthesis of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and biological oxidation processes.
Medicine: Oxaziridines are explored for their potential in drug synthesis and as intermediates in the production of pharmaceuticals.
Industry: The compound is used in the production of hydrazine and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-methyl-oxaziridine involves its ability to transfer oxygen and nitrogen atoms to various substrates. The strained three-membered ring and the relatively weak N-O bond facilitate these transfers. The compound acts as an electrophilic reagent, with nucleophiles attacking the nitrogen or oxygen atoms depending on the substituents present .
Comparison with Similar Compounds
Similar Compounds
Oxaziridine: The parent compound with a similar three-membered ring structure.
Diaziridine: A related compound with nitrogen atoms in the ring.
Dioxirane: Another three-membered ring compound with oxygen atoms.
Uniqueness
3-Isopropyl-2-methyl-oxaziridine is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. The presence of the isopropyl and methyl groups can affect the compound’s steric and electronic properties, making it distinct from other oxaziridines .
Properties
CAS No. |
1314904-03-4 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.149 |
IUPAC Name |
2-methyl-3-propan-2-yloxaziridine |
InChI |
InChI=1S/C5H11NO/c1-4(2)5-6(3)7-5/h4-5H,1-3H3 |
InChI Key |
BIVGLJVFPQVPNB-UHFFFAOYSA-N |
SMILES |
CC(C)C1N(O1)C |
Synonyms |
3-Isopropyl-2-methyl-oxaziridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



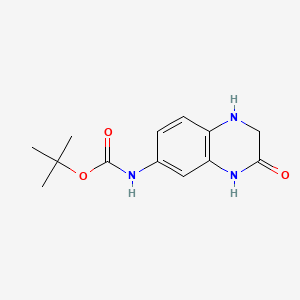
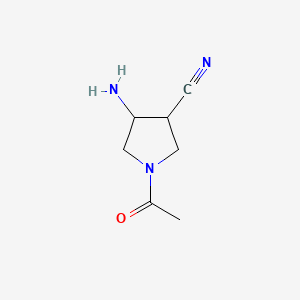
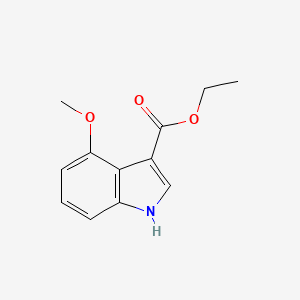


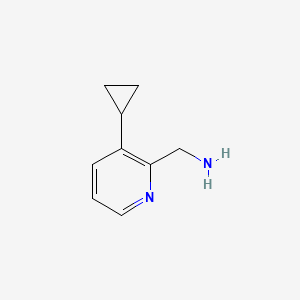
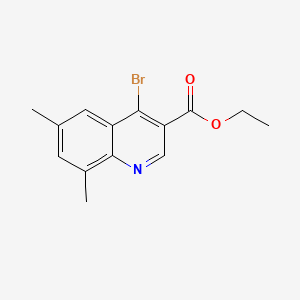
![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)
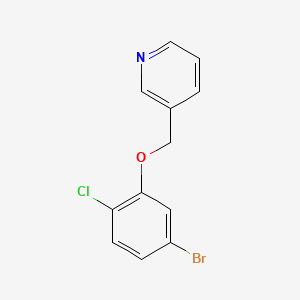
![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)

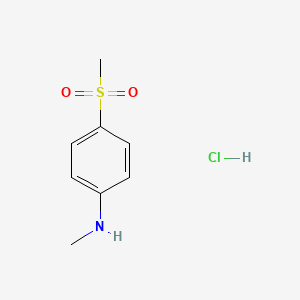
![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)
